BenchChemオンラインストアへようこそ!

Suproclone

GABA-A receptor benzodiazepine binding site radioligand binding

Suproclone is a sedative and anxiolytic agent belonging to the cyclopyrrolone chemical class, developed by Rhône-Poulenc. It is structurally and mechanistically related to other cyclopyrrolones such as zopiclone, suriclone, and pagoclone.

Molecular Formula C22H22ClN5O4S2
Molecular Weight 520.0 g/mol
CAS No. 76535-71-2
Cat. No. B13764565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuproclone
CAS76535-71-2
Molecular FormulaC22H22ClN5O4S2
Molecular Weight520.0 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3
InChIInChI=1S/C22H22ClN5O4S2/c1-2-16(29)26-7-9-27(10-8-26)22(31)32-21-18-17(33-11-12-34-18)20(30)28(21)15-6-4-13-3-5-14(23)24-19(13)25-15/h3-6,21H,2,7-12H2,1H3
InChIKeyIBAUKGNDWVSETP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Suproclone (CAS 76535-71-2) Baseline Identity and Procurement Context


Suproclone is a sedative and anxiolytic agent belonging to the cyclopyrrolone chemical class, developed by Rhône-Poulenc [1]. It is structurally and mechanistically related to other cyclopyrrolones such as zopiclone, suriclone, and pagoclone [2]. The compound is hypothesized to act as a positive allosteric modulator of the GABA-A receptor complex via interaction with benzodiazepine recognition sites, thereby enhancing inhibitory GABAergic neurotransmission [3]. However, target-specific quantitative binding data (e.g., Ki, Kd) for suproclone are absent from the peer-reviewed primary literature indexed in major biomedical databases [4].

Why Cyclopyrrolone In-Class Substitution Is Not Supported by Evidence for Suproclone Procurement


Although cyclopyrrolones share a core scaffold, they exhibit substantial divergence in receptor-binding kinetics, GABA-shift characteristics, and pharmacological profiles that preclude reliable functional interchange. For example, zopiclone binds with moderate affinity (Kd ~13 nM) and its binding is not enhanced by GABA, whereas suriclone shows ultra-high affinity (Kd 0.44–0.53 nM) and its binding is protected but not enhanced by GABA [1][2]. The quantitative binding parameters of suproclone remain unpublished [3]. Without head-to-head data, assuming functional equivalence to zopiclone (a hypnotic) or suriclone (an anxiolytic) introduces unquantifiable risk in experimental reproducibility and pharmacological interpretation.

Quantitative Differentiation Evidence: Suproclone vs. In-Class Cyclopyrrolone Comparators


Suriclone Ultra-High Affinity Establishes the Upper Bound for Cyclopyrrolone Binding

Suriclone, a cyclopyrrolone analog, demonstrates the highest reported affinity for benzodiazepine sites among the class: Kd = 0.44 ± 0.03 nM in rat hippocampus and Kd = 0.53 ± 0.12 nM in rat cerebellum [1]. In contrast, zopiclone exhibits a Kd = 13 ± 4 nM in rat hippocampus [2]. Suproclone’s binding affinity has not been reported. This evidence establishes that affinity within the cyclopyrrolone class spans at least a 30-fold range, and suproclone cannot be assumed to fall at any particular point on this continuum without direct measurement.

GABA-A receptor benzodiazepine binding site radioligand binding

GABA-Shift Dichotomy Discriminates Suriclone from Benzodiazepine and Zopiclone Binding Modes

Suriclone binding is protected from thermal inactivation by 10 µM GABA but is not enhanced by GABA, unlike flunitrazepam binding which is both protected and enhanced [1]. Zopiclone binding is likewise not enhanced by GABA [2]. This GABA-shift profile is proposed to reflect interaction with a distinct receptor subpopulation or conformational state [1]. Suproclone’s GABA-shift behavior is unknown, but it is expected to resemble other cyclopyrrolones based on its structural class [3]. However, suriclone and zopiclone already exhibit differences in photoshift and allosteric coupling, indicating that not all cyclopyrrolones are identical.

GABA shift allosteric modulation receptor conformational change

Enantioselective Affinity Defines the Pharmacologically Relevant Species for Cyclopyrrolones

Studies with racemic [3H]-suriclone demonstrate that only one enantiomer binds to the BZD receptor with high affinity (Kd = 20 pM in the presence of GABA at 37°C, representing the highest affinity constant reported for any BZD receptor agonist at the time) [1]. Zopiclone is also marketed as the single active enantiomer (eszopiclone). Suproclone possesses chiral centers (the dithiinopyrrole ester carbon) but its stereochemical composition and the enantiomer-specific pharmacology have not been characterized in the public domain [2]. This gap means that the active species responsible for any observed in vivo effects cannot be defined.

enantiomer stereoselectivity benzodiazepine receptor

In Vivo Anxiolytic Selectivity of Suriclone Suggests Potential Niche for Suproclone

Suriclone displays anxiolytic activity in conflict tests with a wider separation between anxiolytic and sedative/muscle-relaxant doses compared to benzodiazepines [1]. Suproclone was developed as an anxiolytic agent by Rhône-Poulenc and is referenced as having a benzodiazepine-like profile in in vivo pharmacological screens that included conflict procedures, pentylenetetrazol-induced convulsion tests, and muscle relaxation assays [2]. However, quantitative ED50 values, therapeutic indices, or dose-response comparisons with suriclone or zopiclone have not been located in open-access primary literature.

anxiolytic conflict test sedation separation

Distinct Binding Sites for Cyclopyrrolones vs. Benzodiazepines Confirmed by Photoaffinity Labeling

Photoaffinity labeling experiments with [3H]-flunitrazepam demonstrate that cyclopyrrolones (suriclone and zopiclone) bind to sites on the GABA-A receptor complex that are topologically distinct from classical benzodiazepine binding sites [1]. Specifically, cyclopyrrolones protect a different subset of residues from photolabeling and exhibit lower photoshift ratios than benzodiazepine agonists. This suggests that suproclone, as a cyclopyrrolone, is likely to interact with a receptor conformation or subpopulation that is not fully overlapping with benzodiazepines, consistent with its development as a non-benzodiazepine anxiolytic [2].

photoaffinity labeling binding site topology receptor subpopulation

Evidence-Supported Application Scenarios for Suproclone (CAS 76535-71-2)


Pharmacological Tool for GABA-A Receptor Subtype Deconvolution

Given that other cyclopyrrolones bind to sites distinct from benzodiazepines and exhibit unique GABA-shift characteristics [1], suproclone could serve as a probe to further dissect the heterogeneity of benzodiazepine-sensitive GABA-A receptor subpopulations. Its availability as a structurally distinct ligand within the cyclopyrrolone class may help define structure-activity relationships that differentiate binding site subdomains. Researchers should first establish its binding affinity and GABA-shift profile in their receptor preparations of interest.

Reference Standard for Cyclopyrrolone Analytical Method Development

Suproclone's well-defined chemical structure (C22H22ClN5O4S2, MW 520.03) [2] and its status as a synthesized but unmarketed cyclopyrrolone make it suitable as an analytical reference material for developing HPLC, LC-MS, or GC-MS methods aimed at detecting cyclopyrrolone-class compounds in forensic, toxicological, or environmental samples. Its unique dithiino-pyrrole core provides a distinct mass spectrometric signature compared to zopiclone or suriclone.

Comparative In Vitro Pharmacology to Map Cyclopyrrolone Structure-Activity Relationships

The cyclopyrrolone class spans from hypnotics (zopiclone, Kd ~13 nM) to high-affinity anxiolytics (suriclone, Kd ~0.44 nM) [3]. Adding suproclone to a panel of cyclopyrrolones tested under identical assay conditions would allow quantitative determination of its position on this affinity continuum and its efficacy profile. This is particularly relevant for academic groups or CROs building structure-activity libraries around the GABA-A benzodiazepine site.

In Vivo Behavioral Studies Requiring Anxiolysis with Potentially Reduced Sedation

Suriclone demonstrates a wider separation between anxiolytic and sedative/muscle-relaxant doses compared to benzodiazepines [4]. Suproclone was developed as an anxiolytic and may exhibit a similar profile. Researchers evaluating anxiety models where sedation is a confounding variable (e.g., elevated plus maze, fear conditioning) should consider suproclone, with the caveat that its quantitative anxiolytic ED50 and therapeutic index must first be empirically determined in the relevant strain and behavioral paradigm.

Quote Request

Request a Quote for Suproclone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.